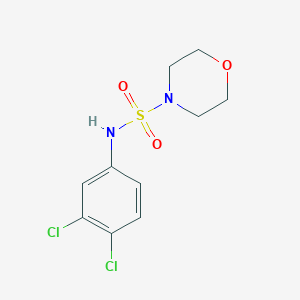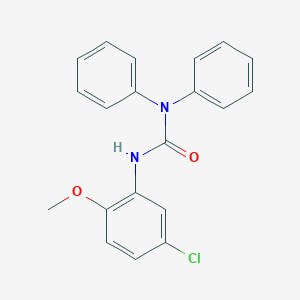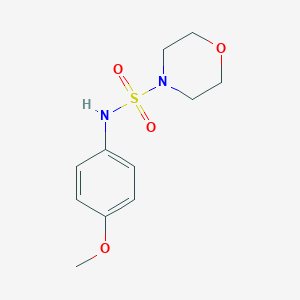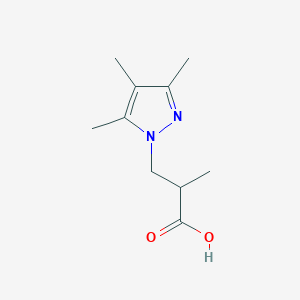
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, commonly known as ATPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ATPP belongs to the class of pyrazolone derivatives and has been synthesized using different methods.
Wirkmechanismus
The exact mechanism of action of ATPP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. ATPP has been shown to selectively inhibit COX-2, which is involved in the production of prostaglandins that are involved in inflammation and pain. ATPP has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
ATPP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. ATPP has also been shown to exhibit anticancer activity against different cancer cell lines. In addition, ATPP has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage. ATPP has also been shown to exhibit neuroprotective activity and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
ATPP has several advantages for lab experiments, including its high solubility in organic solvents, its stability under different reaction conditions, and its easy synthesis. However, ATPP has some limitations, including its low water solubility, which limits its bioavailability and its potential for clinical use.
Zukünftige Richtungen
ATPP has several potential future directions for research, including the investigation of its potential applications in the treatment of different diseases, such as cancer, neurodegenerative diseases, and inflammatory diseases. ATPP can also be used as a ligand in the synthesis of metal complexes, which can have potential applications in materials science and catalysis. Further research can also be conducted to improve the synthesis method of ATPP and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, ATPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ATPP has been synthesized using different methods and has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. ATPP exhibits anti-inflammatory, analgesic, and antipyretic activities, as well as anticancer activity and neuroprotective activity. ATPP has several advantages for lab experiments, including its easy synthesis and stability under different reaction conditions. Further research can be conducted to investigate its potential applications in different fields and to optimize its pharmacokinetic properties.
Synthesemethoden
ATPP can be synthesized through different methods, including the reaction of 3-acetylacetophenone with 3,4,5-trimethylpyrazole in the presence of an acid catalyst. Another method involves the reaction of 3-acetylacetophenone with 3,4,5-trimethylpyrazole in the presence of a base catalyst. The yield of ATPP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
ATPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, ATPP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. ATPP has also been investigated for its potential anticancer activity. In materials science, ATPP has been used as a ligand in the synthesis of metal complexes. In analytical chemistry, ATPP has been used as a reagent for the determination of trace amounts of metals.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-12(2)19-20(13(11)3)9-8-17(22)18-16-7-5-6-15(10-16)14(4)21/h5-7,10H,8-9H2,1-4H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOOUMUAVQQDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dimethyl-1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-benzimidazole](/img/structure/B500226.png)











